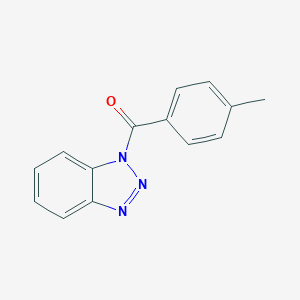

1-(4-Methylbenzoyl)-1H-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-(4-Methylbenzoyl)-1H-benzotriazole and related compounds involves intricate chemical processes. For instance, Liu et al. (2010) described a novel and regiospecific synthesis of 1-Aryl-1H-benzotriazole derivatives through intramolecular cyclization of triazenes, utilizing CuI as the catalyst, demonstrating the complexity and precision required in synthesizing such compounds (Liu et al., 2010).

Molecular Structure Analysis

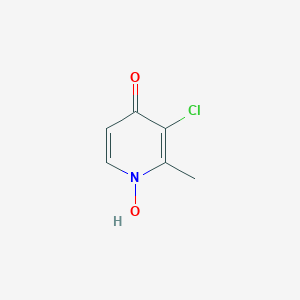

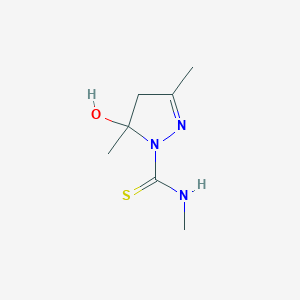

The molecular structure of 1-(4-Methylbenzoyl)-1H-benzotriazole is characterized by distinct bond angles and dihedral angles, which are crucial for its chemical behavior. Studies like those by Peeters et al. (1993) on related benzotriazole compounds have provided insights into the molecular conformation, demonstrating the importance of structural analysis in understanding the chemical properties of such molecules (Peeters et al., 1993).

Chemical Reactions and Properties

The chemical reactions and properties of 1-(4-Methylbenzoyl)-1H-benzotriazole are influenced by its molecular structure. Katritzky et al. (2007) explored the reactions of benzotriazole with aldehydes and thionyl chloride, leading to the formation of various derivatives, which highlights the reactive nature and versatility of benzotriazole compounds in chemical synthesis (Katritzky et al., 2007).

Scientific Research Applications

Environmental Monitoring and Presence

- Occurrence in Rivers : 1H-benzotriazole, along with its methylated derivatives (such as 4-methyl-1H-benzotriazole), is frequently detected in rivers due to its use as a corrosion inhibitor in various applications. It has been observed in significant concentrations in rivers like Main, Hengstbach, and Hegbach in Germany, indicating its widespread environmental presence (Kiss & Fries, 2009).

Biodegradation and Environmental Fate

- Biodegradation in Wastewater : Benzotriazole derivatives, including 4-methyl-1H-benzotriazole, undergo partial persistence in conventional wastewater treatment. Their degradation pathways involve various transformation products, which have been identified in wastewater effluents (Huntscha et al., 2014).

Analytical Methods for Detection

- Extraction from Soil : Methods have been developed for the extraction of benzotriazole compounds, including 1H-benzotriazole, from soil samples. This demonstrates the environmental persistence and potential toxicity of these compounds (Speltini et al., 2016).

- Water Analysis Techniques : Advanced techniques like Liquid Chromatography–Electrospray Mass Spectrometry are used for analyzing polar 1H-benzotriazoles in water, highlighting the importance of monitoring these compounds in aquatic environments (LeerdamvanJ. et al., 2009).

Toxicity Studies

- Toxicity to Aquatic Species : Research on benzotriazole derivatives, including 4-methyl-1H-benzotriazole, has shown varying degrees of toxicity to aquatic organisms like bacteria, fish, and water fleas. This underscores the ecological impact of these chemicals (Pillard et al., 2001).

Applications in Wastewater Treatment

- Removal in Biofilm Reactors : Hybrid Moving Bed Biofilm Reactor systems have been effective in removing benzotriazoles from municipal wastewater, demonstrating their potential for mitigating the environmental impact of these compounds (Mazioti et al., 2017).

Photolysis and Chemical Fate

- Sunlight Photolysis : Studies on the photochemical fate of benzotriazoles, including 4-methyl-1H-benzotriazole, under simulated sunlight indicate that photolysis is a relevant degradation process for these compounds in natural waters (Weidauer et al., 2016).

Human Exposure Analysis

- Detection in Human Urine : The presence of benzotriazole derivatives in human urine samples across several countries indicates widespread human exposure to these chemicals, raising concerns about their potential health impacts (Asimakopoulos et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as n-(4-methylbenzoyl)-4-benzylpiperidine have been found to target the enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria .

Mode of Action

Based on the target of similar compounds, it can be hypothesized that it might inhibit the enoyl- [acyl-carrier-protein] reductase [nadh], thereby disrupting the fatty acid synthesis pathway in mycobacterium tuberculosis .

Biochemical Pathways

Similar compounds have been found to affect the fatty acid synthesis pathway in mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], these compounds prevent the formation of the meromycolate chain, which serves as the precursor for final mycolic acids .

Result of Action

Based on the action of similar compounds, it can be hypothesized that it might lead to the disruption of the fatty acid synthesis pathway in mycobacterium tuberculosis, thereby inhibiting the growth of the bacteria .

properties

IUPAC Name |

benzotriazol-1-yl-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYAUIFNAMODDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356607 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzoyl)-1H-benzotriazole | |

CAS RN |

59046-28-5 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)